molecular formula C14H18O3 B14613626 2-Phenoxyethyl 3-methylpent-2-enoate CAS No. 60359-80-0

2-Phenoxyethyl 3-methylpent-2-enoate

Cat. No.: B14613626
CAS No.: 60359-80-0
M. Wt: 234.29 g/mol
InChI Key: HDKBTYZCHPIEKQ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 3-methylpent-2-enoate is an ester derivative characterized by a phenoxyethyl group linked to a 3-methylpent-2-enoate moiety. Its structure combines aromatic (phenoxy) and aliphatic (branched pentenoate) components, which influence its physicochemical and biological properties.

Properties

CAS No.

60359-80-0

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-phenoxyethyl 3-methylpent-2-enoate

InChI

InChI=1S/C14H18O3/c1-3-12(2)11-14(15)17-10-9-16-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3

InChI Key

HDKBTYZCHPIEKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OCCOC1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 3-methylpent-2-enoate typically involves the esterification of 3-methylpent-2-enoic acid with 2-phenoxyethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

3-methylpent-2-enoic acid+2-phenoxyethanol2-Phenoxyethyl 3-methylpent-2-enoate+water\text{3-methylpent-2-enoic acid} + \text{2-phenoxyethanol} \rightarrow \text{this compound} + \text{water} 3-methylpent-2-enoic acid+2-phenoxyethanol→2-Phenoxyethyl 3-methylpent-2-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 3-methylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ether can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst for aromatic substitution.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: 2-Phenoxyethyl 3-methylpent-2-enol.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-Phenoxyethyl 3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 3-methylpent-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The aromatic ether and double bond contribute to the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Substituent Position and Hydrogen Bonding

The position of functional groups significantly impacts biological activity. For example:

  • 2-Phenoxyethyl 4-hydroxybenzoate demonstrated strong cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL), attributed to its 4-hydroxy group forming inter-H-bonds with DNA .
  • In contrast, 2-phenoxyethyl 2-hydroxybenzoate showed reduced activity (52% viability at 500 µg/mL) due to the 2-hydroxy group’s inability to engage in similar interactions .

Ester Group Variations

  • 2-Phenylethyl 3-methylbut-2-enoate (CAS 42078-65-9) replaces the phenoxyethyl group with phenylethyl, increasing hydrophobicity. This structural difference may alter volatility and flavor profiles, as phenylethyl esters are commonly used in food flavoring .

Isomerism and Stereochemistry

  • (E)-3-Methyl-5-phenylpent-2-enoic acid (CAS 72681-05-1) highlights the role of stereochemistry; the (E)-isomer’s geometry may enhance interactions with biological targets compared to (Z)-isomers .
  • 2-Phenylethyl (E)-2-methyl-2-butenoate (CAS 55719-85-2) similarly emphasizes isomer-dependent activity, where the (E)-configuration could improve stability or receptor binding .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molar Mass (g/mol) Key Features Biological Activity/Application Source Evidence
2-Phenoxyethyl 4-hydroxybenzoate C15H14O4 258.27 4-hydroxy group, H-bond donor Cytotoxic (IC50 <62.5 µg/mL)
2-Phenylethyl 3-methylbut-2-enoate C13H16O2 204.26 High lipophilicity, food flavorant Flavoring agent
Ethyl 3-methyl-2-phenylbut-2-enoate C13H16O2 204.26 Conjugated phenyl group Synthetic intermediate
(E)-3-Methyl-5-phenylpent-2-enoic acid C12H14O2 190.24 (E)-isomer, carboxylic acid functional Pharmaceutical intermediate

Cytotoxicity and Anticancer Potential

  • Phenoxyethyl esters with hydroxyl groups (e.g., 4-hydroxybenzoate derivatives) exhibit promising cytotoxicity, likely due to DNA interaction .
  • The absence of hydroxyl groups in 2-phenoxyethyl 3-methylpent-2-enoate may reduce direct DNA targeting but could improve bioavailability for prodrug applications.

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